trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS No.: 27866-90-6
Cat. No.: VC2400600
Molecular Formula: C15H17ClO3
Molecular Weight: 280.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27866-90-6 |
|---|---|
| Molecular Formula | C15H17ClO3 |
| Molecular Weight | 280.74 g/mol |
| IUPAC Name | (1R,2S)-2-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H17ClO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1 |
| Standard InChI Key | PZKWNHCRQTZIHT-WCQYABFASA-N |
| Isomeric SMILES | C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
| SMILES | C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
| Canonical SMILES | C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Information and Nomenclature
Trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is identified by several standardized parameters essential for precise chemical identification. The compound has a molecular formula of C15H17ClO3 and a molecular weight of 280.74 g/mol. Its structure consists of a cyclohexane ring in trans configuration with a carboxylic acid group at position 1 and a 2-(4-chlorophenyl)-2-oxoethyl substituent at position 2. The official IUPAC name emphasizes its stereochemistry: (1R,2S)-2-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, highlighting the specific spatial arrangement of the functional groups attached to the cyclohexane ring.
For comprehensive identification purposes, the compound is associated with several standardized chemical identifiers that are useful for database searches and structure verification:
Table 1.1: Chemical Identifiers for trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
| Identifier Type | Value |
|---|---|
| CAS Number | 27866-90-6 |
| Molecular Formula | C15H17ClO3 |
| Molecular Weight | 280.74 g/mol |
| Standard InChI | InChI=1S/C15H17ClO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1 |
| Standard InChIKey | PZKWNHCRQTZIHT-WCQYABFASA-N |
| Isomeric SMILES | C1CCC@HC(=O)O |
These identifiers serve as unique digital fingerprints for the compound, ensuring accurate identification across different chemical databases and information systems.
Structural Features and Stereochemistry
The structure of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid contains several key functional groups that define its chemical behavior. The cyclohexane ring serves as the central scaffold, with the carboxylic acid group (-COOH) and the 2-(4-chlorophenyl)-2-oxoethyl side chain attached in a trans configuration. The 4-chlorophenyl group introduces halogen functionality, while the ketone (2-oxoethyl) linker provides a carbonyl group between the aromatic ring and the cyclohexane backbone.
The stereochemistry of the compound is particularly significant, with the (1R,2S) configuration indicating that the carboxylic acid group at position 1 and the 2-(4-chlorophenyl)-2-oxoethyl substituent at position 2 are oriented on opposite sides of the cyclohexane ring plane. This trans arrangement creates a specific three-dimensional structure that influences the compound's physical properties, reactivity patterns, and potential biological interactions.
The chlorine atom at the para position (position 4) of the phenyl ring adds an electron-withdrawing effect that impacts the electronic distribution within the aromatic system. This electronic influence affects the reactivity of both the aromatic ring and the adjacent ketone group, creating distinct chemical behavior compared to non-halogenated analogues.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically follows established organic chemistry procedures centered around carbon-carbon bond formation. The primary synthetic pathway involves an aldol reaction between cyclohexanone and 4-chlorobenzaldehyde in the presence of an appropriate base catalyst. This critical step creates the initial connection between the cyclohexane and aromatic components of the molecule.
The aldol reaction proceeds through the following general mechanism:
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Base-mediated formation of a cyclohexanone enolate
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Nucleophilic attack of the enolate on the carbonyl carbon of 4-chlorobenzaldehyde
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Formation of a β-hydroxy ketone intermediate (aldol product)
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Subsequent transformations to establish the correct oxidation state and stereochemistry
Following the initial aldol condensation, additional synthetic steps are required to obtain the final trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid product with the correct stereochemistry and functional group arrangement. These steps may include oxidation reactions to convert appropriate carbon centers to the required oxidation states, particularly to establish the carboxylic acid functionality.
Reaction Conditions and Optimization
The successful synthesis of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid requires careful control of reaction conditions to achieve the desired stereochemistry and yield. Typical reaction parameters include:
Table 2.1: Key Reaction Conditions for Synthesis
| Reaction Step | Reagents | Conditions | Critical Factors |
|---|---|---|---|
| Aldol Reaction | Cyclohexanone, 4-chlorobenzaldehyde, Base catalyst | 0-25°C, Controlled pH, Inert atmosphere | Temperature control, Slow addition rate, Reaction time |
| Oxidation Processes | Oxidizing agents (depending on specific route) | Variable based on oxidant selection | Selectivity, Avoiding over-oxidation, Maintaining stereochemistry |
| Purification | Chromatography, Recrystallization | Solvent selection based on solubility profile | Separation from side products, Stereoisomer resolution |
The stereoselectivity of the synthesis is particularly important, as the trans configuration must be specifically obtained. This stereochemical control can be achieved through careful selection of reaction conditions, catalysts, and purification techniques that favor the formation and isolation of the desired trans isomer. The choice of base catalyst, reaction temperature, and solvent system all play crucial roles in directing the stereochemical outcome of the synthesis.
Industrial Production Considerations
For industrial-scale production of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, several factors must be considered to ensure efficiency, safety, and product quality:
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Scalability: Reaction conditions that work well at laboratory scale must be adapted for larger volumes, considering heat transfer, mixing efficiency, and reaction kinetics.
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Continuous Flow Processing: Implementation of continuous flow reactors can improve mixing, heat transfer, and process control compared to batch processes.
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Purification Strategies: Industrial production requires efficient purification methods that minimize solvent usage and maximize product recovery. Techniques such as recrystallization and optimized chromatography are essential for obtaining high-purity material.
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Quality Control: Robust analytical methods must be established to monitor reaction progress and verify product purity and stereochemical integrity.
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Safety Considerations: The handling of potentially hazardous reagents and solvents at industrial scale requires appropriate engineering controls and safety protocols.
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Environmental Impact: Modern industrial processes aim to minimize waste generation and environmental impact through solvent recycling, catalyst recovery, and process optimization.
These considerations are essential for translating laboratory syntheses to viable industrial production methods that can reliably produce trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid at commercial scale with consistent quality.
Chemical Reactivity Profile
Functional Group Reactivity
The diverse functional groups present in trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid create a rich reactivity profile. Each functional moiety can participate in distinct chemical transformations:
This multifunctional reactivity makes the compound a versatile building block for diverse synthetic applications, allowing selective modification at different sites to create more complex structures.
Reaction Conditions and Selectivity
The selective transformation of specific functional groups within trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid requires careful selection of reagents and reaction conditions:
Table 3.1: Selective Reaction Conditions for Functional Group Transformations
| Target Group | Reaction Type | Reagents | Conditions | Selectivity Considerations |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | ROH, H2SO4 or HCl (cat.) | Reflux, 4-12 hours | Minimal effect on ketone or chlorophenyl |
| Ketone | Reduction | NaBH4 | 0-25°C, methanol/THF | Selective over carboxylic acid with controlled conditions |
| Chlorophenyl | Cross-coupling | Pd catalyst, boronic acid | Base, 60-80°C, inert atmosphere | Specific for C-Cl bond without affecting other functional groups |
| Both Carboxylic Acid and Ketone | Protection | Appropriate protecting groups | Varied based on protecting group | Sequential protection may be required for selective reactions |
Achieving high selectivity often requires precise control of stoichiometry, temperature, pH, and reaction time. In some cases, protection-deprotection strategies may be necessary to prevent unwanted side reactions when modifying one functional group in the presence of others.
Major Reaction Products and Derivatives
The chemical transformations of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid yield a variety of potentially useful derivatives:
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Ester Derivatives:
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Methyl, ethyl, and other alkyl esters through carboxylic acid esterification
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These may exhibit different solubility profiles and biological activities compared to the parent acid
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Reduced Derivatives:
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Alcohol products from selective ketone reduction
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Fully reduced compounds from reduction of both ketone and carboxylic acid groups
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Amide Derivatives:
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Primary, secondary, and tertiary amides through carboxylic acid activation and amidation
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Potentially useful for creating compounds with hydrogen-bonding capabilities
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Modified Aromatic Derivatives:
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Replacement of the chlorine with other substituents through cross-coupling reactions
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Introduction of additional functionality on the aromatic ring through directed ortho-metalation
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Cyclized Derivatives:
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Potential for intramolecular reactions leading to cyclic structures
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Formation of lactones or lactams under appropriate conditions
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These derivatives expand the chemical space accessible from the parent compound, enabling the creation of compound libraries with diverse properties for various applications.
Applications in Research and Industry
Chemical Research Applications
In the field of chemical research, trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid serves multiple important functions:
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Synthetic Building Block:
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The compound provides a structurally complex and stereochemically defined starting point for the synthesis of more elaborate molecules
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Its multiple functional groups offer versatile handles for further transformation
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Model Compound for Stereochemical Studies:
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The well-defined trans configuration makes it useful for studying stereochemical influences on reaction outcomes
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Can serve as a model system for investigating conformational effects in cyclohexane derivatives
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Reference Standard:
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Can function as an analytical standard for method development and validation
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Useful for calibration in chromatographic and spectroscopic techniques
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Reactivity Studies:
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Provides opportunities to investigate the interplay between different functional groups within the same molecule
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Allows exploration of selective reaction conditions for multifunctional compounds
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These research applications contribute to fundamental understanding in organic chemistry, stereochemistry, and reaction methodology development.
Comparative Analysis with Structural Analogues
Structural Variations and Related Compounds
Trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid belongs to a family of related compounds with similar core structures but different substituents. Understanding these relationships provides context for its chemical behavior and applications:
Table 5.1: Comparison of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid with Structural Analogues
| Compound | Key Structural Difference | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | Reference compound | C15H17ClO3 | 280.74 | 27866-90-6 |
| trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | Chlorine at position 2 instead of 4 | C15H17ClO3 | 280.74 | 735274-93-8 |
| trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | Methyl group instead of chlorine | C16H20O3 | 260.34 | 27866-87-1 |
These structural variations, particularly the position and nature of the aromatic ring substituent, significantly influence the compounds' physical properties, reactivity patterns, and potential applications. The different electronic and steric effects of chlorine versus methyl substituents, as well as positional isomerism (para versus ortho substitution), create distinct chemical behaviors among these analogues.
Functional Property Differences
The structural variations among these analogues result in measurable differences in their physicochemical and functional properties:
Analytical Characterization
Spectroscopic Identification
Trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can be characterized by various spectroscopic techniques, each providing complementary structural information:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Shows characteristic signals for the aromatic protons (δ ~7.2-7.8 ppm), cyclohexane ring protons (δ ~1.0-2.5 ppm), methylene protons adjacent to the ketone (δ ~3.0-3.5 ppm), and the acidic proton of the carboxylic acid (δ ~10-12 ppm)
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¹³C NMR: Reveals carbon signals for the carboxylic acid carbonyl (~175-180 ppm), ketone carbonyl (~195-200 ppm), aromatic carbons (~125-140 ppm), and cyclohexane carbons (~25-45 ppm)
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Advanced 2D techniques (COSY, HSQC, HMBC) can confirm connectivity and stereochemical assignments
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for the carboxylic acid (O-H stretch ~3000-3500 cm⁻¹, C=O stretch ~1700-1725 cm⁻¹)
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Ketone carbonyl absorption (~1680-1700 cm⁻¹)
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Aromatic C=C stretching (~1450-1600 cm⁻¹)
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C-Cl stretching (~750-850 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak corresponding to molecular weight (280.74 g/mol)
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Characteristic isotope pattern due to chlorine (approximately 3:1 ratio for M and M+2 peaks)
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Fragmentation pattern showing loss of carboxylic acid group, cleavage of the ketone linkage, and fragments associated with the chlorophenyl moiety
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These spectroscopic techniques collectively provide definitive structural confirmation of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid and can distinguish it from related isomers and analogues.
Physical Property Characterization
Complete characterization of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid includes assessment of its physical properties:
Table 6.1: Physical Properties of trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
| Property | Value/Description | Significance |
|---|---|---|
| Physical State | Crystalline solid | Impacts handling and formulation approaches |
| Melting Point | Characteristic range | Important for identity confirmation and purity assessment |
| Solubility Profile | Limited water solubility; soluble in organic solvents | Influences extraction, purification, and application possibilities |
| LogP (Octanol/Water Partition) | Estimated based on structure | Indicates lipophilicity and potential membrane permeability |
| pKa | Estimated ~4-5 for carboxylic acid | Affects ionization state under different pH conditions |
| Crystal Structure | Determined by X-ray crystallography | Provides definitive 3D structural confirmation including stereochemistry |
These physical properties provide practical information that is essential for handling, processing, and formulating the compound for various applications. The carboxylic acid functionality, in particular, influences the compound's behavior in different solvent systems and its potential for salt formation with appropriate bases.
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